methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of four fluorine atoms attached to a cyclobutane ring, which imparts significant stability and reactivity to the molecule. This compound is of interest in various fields of scientific research and industrial applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems. It may be used in the design of fluorinated drugs or probes for imaging studies.
Medicine: The compound’s stability and reactivity make it a candidate for drug development. It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate involves its interaction with molecular targets and pathways in chemical and biological systems. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: This compound has a similar fluorinated structure but differs in the presence of a methoxy group instead of a methyl group.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different functional group arrangement, used in the synthesis of polyurethanes and other materials.
Methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate:
Uniqueness
Methyl 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylate is unique due to its specific arrangement of fluorine atoms and the cyclobutane ring structure. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
308-89-4 |
---|---|
Molecular Formula |
C7H8F4O2 |
Molecular Weight |
200.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.